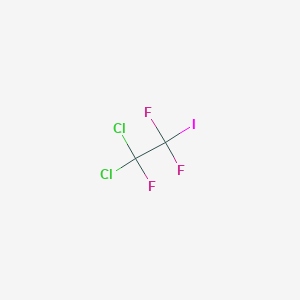
1,1-Dichloro-2-iodo-1,2,2-trifluoroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-2-iodo-1,2,2-trifluoroethane is a halogenated derivative of ethane, characterized by the presence of chlorine, iodine, and fluorine atoms. Its molecular formula is C2Cl2F3I, and it has a molecular weight of 278.83 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
1,1-Dichloro-2-iodo-1,2,2-trifluoroethane can be synthesized through several methods. One common synthetic route involves the halogenation of 1,1,2-trifluoroethane with chlorine and iodine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反応の分析
1,1-Dichloro-2-iodo-1,2,2-trifluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
科学的研究の応用
1,1-Dichloro-2-iodo-1,2,2-trifluoroethane has several scientific research applications:
作用機序
The mechanism of action of 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations . The pathways involved in its reactions often include nucleophilic attack, electrophilic addition, and radical formation .
類似化合物との比較
1,1-Dichloro-2-iodo-1,2,2-trifluoroethane can be compared with other halogenated ethanes, such as:
1,1,1-Trifluoro-2-iodoethane: This compound has a similar structure but lacks the chlorine atoms, making it less reactive in certain substitution reactions.
1,2-Dichloro-1,1,2-trifluoroethane: This compound lacks the iodine atom, which affects its reactivity and applications in synthesis.
1,1-Dichloro-2,2,2-trifluoroethane: This compound lacks the iodine atom and has different physical and chemical properties.
This compound stands out due to its unique combination of halogens, which imparts distinct reactivity and versatility in various applications.
生物活性
1,1-Dichloro-2-iodo-1,2,2-trifluoroethane (CAS No. 661-66-5) is a halogenated compound with significant chemical properties that suggest potential biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₂Cl₂F₃I
- Molecular Weight : 278.82 g/mol
- Structure : The compound features chlorine, iodine, and fluorine atoms attached to an ethane backbone, which influences its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through halogen bonding and other non-covalent interactions. These interactions can alter the stability and reactivity of the compound in biological environments.
Key Mechanisms:
- Nucleophilic Substitution : The presence of halogen atoms allows for substitution reactions that can modify biological targets.
- Oxidation and Reduction Reactions : The compound can undergo redox reactions, potentially leading to the formation of reactive intermediates that may interact with cellular components.
Toxicological Studies
Research indicates that halogenated compounds like this compound may exhibit cytotoxic effects. A study assessing the cytotoxicity of various halogenated compounds revealed significant effects at high concentrations. For instance:
- Cytotoxicity in vitro : High concentrations led to cell death in various human cell lines, suggesting a potential risk for human health upon exposure .
Case Studies
- Neonatal Exposure : In studies involving animal models, exposure to similar halogenated compounds resulted in growth retardation in neonatal rats and monkeys when mothers were exposed during gestation . This indicates potential developmental toxicity.
- Genotoxicity Testing : Investigations into genetic toxicity have shown mixed results; while some studies indicated clastogenic effects (chromosome breakage) at high concentrations, others found no significant genetic damage . This variability suggests that concentration and exposure duration are critical factors.
Comparative Analysis
A comparison with other halogenated compounds highlights the unique properties of this compound:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains Cl, I, F; versatile reactivity | Cytotoxicity and potential developmental effects |
| 1,1,1-Trifluoro-2-iodoethane | Lacks Cl; less reactive | Lower toxicity profile |
| 1,2-Dichloro-1,1,2-trifluoroethane | Lacks I; different reactivity | Similar cytotoxic effects |
特性
IUPAC Name |
1,1-dichloro-1,2,2-trifluoro-2-iodoethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F3I/c3-1(4,5)2(6,7)8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSPBOZWNYOYLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)(F)(F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378850 |
Source


|
| Record name | 1,1-Dichloro-1,2,2-trifluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661-66-5 |
Source


|
| Record name | 1,1-Dichloro-1,2,2-trifluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














